Marmesin

Übersicht

Beschreibung

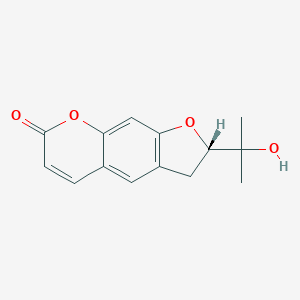

Marmesin (C14H14O4) . Es ist ein Vorläufer in der Biosynthese von Psoralen und linearen Furanocumarinen, die in verschiedenen Pflanzen vorkommen, darunter Ruta graveolens (Weinraute) . This compound spielt eine entscheidende Rolle bei der Bildung des Furanrings und führt zur Produktion von 4’,5’-Dihydrofurocumarinderivaten .

Wissenschaftliche Forschungsanwendungen

Marmesin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Vorläufer bei der Synthese verschiedener Furanocumarine verwendet, die in der organischen Chemie wichtig sind.

Biologie: this compound spielt eine Rolle bei der Biosynthese von Verbindungen mit biologischen Aktivitäten, wie z. B. Psoralen.

Medizin: This compound wurde auf seine potenziellen Antikrebswirkungen untersucht, insbesondere bei nicht-kleinzelligem Lungenkrebs und Speiseröhrenkrebs

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. In der Krebsforschung wurde gezeigt, dass this compound den PI3K/Akt-Signalweg hemmt, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt . Es reguliert auch den Ausdruck von Proteinen wie Ki67, PCNA, Bcl-2 nach unten und reguliert Bax nach oben . Zusätzlich unterdrückt this compound die Expression und Sekretion von VEGF und hemmt so die Tumorangiogenese .

Wirkmechanismus

Target of Action

Marmesin, a natural coumarin compound, has been found to primarily target the PI3K/Akt pathway and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play a crucial role in cell proliferation and survival, making them key components in the progression of various cancers .

Mode of Action

This compound interacts with its targets to induce significant changes in cellular processes. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation . Additionally, this compound downregulates the expression of VEGFR-2, a key receptor in angiogenesis . This interaction results in the inhibition of mitogen-stimulated proliferation and invasion in cancer cells .

Biochemical Pathways

This compound plays a central role in the biosynthesis of furocoumarins in plants, acting as a natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . In the context of cancer, this compound affects the PI3K/Akt pathway and VEGF/VEGFR signaling pathway . The suppression of these pathways leads to downstream effects such as reduced cell proliferation and angiogenesis .

Pharmacokinetics

In silico molecular mechanisms suggest that this compound and marmelosin interact at the active site of hsulf-2, providing a potential mechanism for its inhibition and consequent antitumor activity .

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA . It also exerts pro-apoptotic activity on cancer cells by downregulating Bcl-2 and upregulating Bax . Furthermore, this compound suppresses the expression and secretion of VEGF in cancer cells, leading to the inhibition of capillary-like structure formation .

Biochemische Analyse

Biochemical Properties

Marmesin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It exhibits anti-proliferative effects against esophageal cancer (EC) cells, confirmed by the reduced expression of Ki67 and PCNA . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Cellular Effects

This compound influences cell function significantly. It suppresses the PI3K/Akt pathway in EC cells , impacting cell signaling pathways, gene expression, and cellular metabolism. The suppression of this pathway leads to the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound binds with biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, it inhibits the PI3K/Akt pathway, leading to anti-cancer activity in EC cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Marmesin kann im Labor durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die palladiumkatalysierte intramolekulare Kupplungsreaktion, die den Dihydropyranring aus dem Zwischenprodukt (-)-Peucedanol aufbaut . Der Schlüsselschritt dieser Synthese ist die katalytische asymmetrische Epoxidierung eines Enons .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, bieten die Laborsynthesemethoden eine Grundlage für potenzielle industrielle Anwendungen. Die Verwendung von palladiumkatalysierten Reaktionen und katalytischer asymmetrischer Epoxidierung ist wahrscheinlich für die industrielle Produktion skalierbar.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Furanocumarinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Marmesinmolekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Alkylierungsmittel, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Furanocumarinderivate, die signifikante biologische und pharmakologische Aktivitäten aufweisen .

Analyse Chemischer Reaktionen

Types of Reactions

Marmesin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different furanocoumarin derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various furanocoumarin derivatives, which have significant biological and pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Marmesin ähnelt anderen Furanocumarinen wie Psoralen und Scopoletin. es ist einzigartig in seiner spezifischen Rolle als Vorläufer in der Biosynthese von linearen Furanocumarinen . Weitere ähnliche Verbindungen sind:

Psoralen: Ein Furanocumarin mit phototoxischen Eigenschaften, das zur Behandlung von Hauterkrankungen eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen biosynthetischen Rolle und seinen potenziellen therapeutischen Anwendungen in der Krebsforschung.

Biologische Aktivität

Marmesin, a coumarin compound predominantly found in the Aegle marmelos (bael fruit) plant, has been the subject of extensive research due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its roles in cancer therapy, antimicrobial properties, and other health benefits.

Chemical Structure and Properties

This compound is characterized by its furanocoumarin structure, which contributes to its biological activities. The molecular formula is C₁₈H₁₈O₅, and it features a lactone ring that is essential for its pharmacological effects. Its solubility in organic solvents facilitates its extraction from plant sources.

Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent. A notable study demonstrated that this compound interacts with heparan sulfatase-2 (HSULF-2), an enzyme overexpressed in various tumor cells. The interaction inhibits HSULF-2 activity, leading to apoptosis in breast cancer cells. Molecular docking studies revealed a strong binding affinity of this compound to HSULF-2 with a binding score of -8.5 Kcal/mol, indicating its potential as a therapeutic agent against cancer .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens:

- Antibacterial Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

- Antifungal Activity : Research indicates that this compound can inhibit fungal growth by interfering with cell membrane integrity and function.

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, although further research is needed to elucidate its mechanisms of action against specific viruses .

Anti-inflammatory Effects

This compound has been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for the treatment of inflammatory diseases .

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. Studies indicate that this compound can attenuate cell damage induced by hydrogen peroxide in human neuroblastoma cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Recent studies have utilized advanced techniques such as UHPLC-Q-TOF-MS to analyze the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life (T1/2) | 1.43 h |

| Maximum concentration (Cmax) | 1004 ng/L |

| Time to reach Cmax (Tmax) | 3.0 h |

These parameters suggest that this compound has a relatively short half-life but achieves significant concentrations within a few hours post-administration .

Case Studies

- Breast Cancer Treatment : A case study involving breast cancer patients treated with bael fruit extract highlighted the role of this compound in reducing tumor size and improving patient outcomes through its action on HSULF-2.

- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

- Neuroprotection : Research involving animal models of neurodegeneration demonstrated that administration of this compound significantly improved cognitive function and reduced markers of oxidative stress .

Eigenschaften

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030448 | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-08-6 | |

| Record name | (+)-Marmesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marmesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARMESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marmesin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.